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molecular formula C9H12ClN3O2 B1656771 Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate CAS No. 54127-87-6

Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate

Cat. No. B1656771
M. Wt: 229.66 g/mol
InChI Key: HYYWMBIWYPMBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410530

Procedure details

A suspension of 16 g of 2-dimethylamino-4-hydroxy-5-carboethoxy-pyrimidine in 100 ml of phosphorous oxychloride is heated to the boil for half an hour whilst stirring and is then filtered hot, and the filtrate is evaporated under reduced pressure. 200 g of ice are added to the oily residue. 200 ml of methylene chloride are added and 30% strength sodium hydroxide solution is then added, whilst cooling with ice, until the pH reaches 8. Inorganic salts which have precipitated are then filtered off and rinsed with methylene chloride. The organic phase is washed with water, dried over sodium sulphate and evaporated. 2-Dimethylamino-4-chloro-5-carboethoxypyrimidine is obtained as a yellowish oil which can be used further without purification.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[N:8]=[C:7](O)[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][N:4]=1.P(Cl)(Cl)([Cl:18])=O>>[CH3:1][N:2]([CH3:15])[C:3]1[N:8]=[C:7]([Cl:18])[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CN(C1=NC=C(C(=N1)O)C(=O)OCC)C
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to the boil for half an hour
FILTRATION
Type
FILTRATION
Details
is then filtered hot
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
200 g of ice are added to the oily residue
ADDITION
Type
ADDITION
Details
200 ml of methylene chloride are added
ADDITION
Type
ADDITION
Details
30% strength sodium hydroxide solution is then added
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice, until the pH
CUSTOM
Type
CUSTOM
Details
Inorganic salts which have precipitated
FILTRATION
Type
FILTRATION
Details
are then filtered off
WASH
Type
WASH
Details
rinsed with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=C(C(=N1)Cl)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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